Cas no 1335979-67-3 ((4R)-isochroman-4-amine)
(4R)-isochroman-4-amine Chemical and Physical Properties
Names and Identifiers
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- (r)-isochroman-4-amine
- starbld0042421
- (4R)-3,4-dihydro-1H-2-benzopyran-4-amine
- 1H-2-Benzopyran-4-amine, 3,4-dihydro-, (4R)-
- (4R)-isochroman-4-amine
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- MDL: MFCD20454768
- Inchi: 1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1
- InChI Key: BDYWBOBBXXDXHU-VIFPVBQESA-N
- SMILES: O1CC2C=CC=CC=2[C@H](C1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- XLogP3: 0.2
- Topological Polar Surface Area: 35.2
(4R)-isochroman-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00100-100MG |
(4R)-isochroman-4-amine |
1335979-67-3 | 95% | 100MG |
¥ 1,280.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00100-250MG |
(4R)-isochroman-4-amine |
1335979-67-3 | 95% | 250MG |
¥ 2,052.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00100-500MG |
(4R)-isochroman-4-amine |
1335979-67-3 | 95% | 500MG |
¥ 3,418.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00100-1G |
(4R)-isochroman-4-amine |
1335979-67-3 | 95% | 1g |
¥ 5,121.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00100-5G |
(4R)-isochroman-4-amine |
1335979-67-3 | 95% | 5g |
¥ 15,364.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00100-10G |
(4R)-isochroman-4-amine |
1335979-67-3 | 95% | 10g |
¥ 25,608.00 | 2023-03-30 | |
| Enamine | EN300-2918708-1g |
(4R)-3,4-dihydro-1H-2-benzopyran-4-amine |
1335979-67-3 | 1g |
$1086.0 | 2023-09-06 | ||
| Enamine | EN300-2918708-5g |
(4R)-3,4-dihydro-1H-2-benzopyran-4-amine |
1335979-67-3 | 5g |
$3147.0 | 2023-09-06 | ||
| Enamine | EN300-2918708-10g |
(4R)-3,4-dihydro-1H-2-benzopyran-4-amine |
1335979-67-3 | 10g |
$4667.0 | 2023-09-06 | ||
| Enamine | EN300-2918708-0.05g |
(4R)-3,4-dihydro-1H-2-benzopyran-4-amine |
1335979-67-3 | 0.05g |
$912.0 | 2023-09-06 |
(4R)-isochroman-4-amine Suppliers
(4R)-isochroman-4-amine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (4R)-isochroman-4-amine
Introduction to (4R)-Isochroman-4-Amine (CAS No. 1335979-67-3)
The compound (4R)-isochroman-4-amine, identified by the CAS registry number 1335979-67-3, is a structurally unique organic compound that has garnered attention in both academic and industrial research. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The isochroman framework, a bicyclic structure consisting of a benzene ring fused with a pyran-like ring, provides a versatile platform for chemical modifications and functional group substitutions.
Recent studies have highlighted the significance of (4R)-isochroman-4-amine in the development of novel therapeutic agents. Researchers have explored its potential as a precursor for synthesizing bioactive molecules, particularly in the context of kinase inhibitors and other enzyme-targeting compounds. The stereochemistry at the 4R position plays a critical role in determining the compound's pharmacokinetic properties and biological activity, making it a focal point in asymmetric synthesis strategies.
The synthesis of (4R)-isochroman-4-amine involves multi-step processes that often incorporate advanced catalytic techniques and stereochemical control methods. One notable approach reported in recent literature involves the use of palladium-catalyzed coupling reactions to construct the isoquinoline skeleton, followed by selective amination to introduce the amine functionality at the 4-position. This method not only ensures high yields but also maintains the desired stereochemistry, which is essential for downstream applications.
In terms of applications, (4R)-isochroman-4-amine has shown promise in various fields, including oncology, neurodegenerative diseases, and infectious diseases. For instance, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation and metastasis. Additionally, its structural versatility allows for modifications that can enhance solubility, bioavailability, and target specificity, making it an attractive candidate for drug development pipelines.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of (4R)-isochroman-4-amine. These methods provide critical insights into the compound's molecular integrity and help ensure its suitability for further research or commercial use.
In conclusion, (4R)-isochroman-4-amine (CAS No. 1335979-67-3) represents a valuable building block in organic synthesis with significant potential in drug discovery and material science. Its unique structure, coupled with advancements in synthetic methodologies and biological evaluations, positions it as a key compound for future innovations in chemical research.
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